3-(Hydroxymethyl)-4-methylphenol
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3-(Hydroxymethyl)-4-methylphenol involves multiple steps, including cyclization, Friedel-Crafts reactions, and hydrolysis to achieve desired structural characteristics and functionalities. For instance, the synthesis of 3,4-methylenedioxy phenol, a related compound, demonstrates a process involving cyclization with dichloromethane and Bayer-Villiger oxidation, yielding an overall process yield of 20.2% (Li Yu, 2006).
Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)-4-methylphenol and its derivatives can exhibit varied configurations depending on the substituents and conditions. For example, the study of hydrogen-bonded assemblages in derivatives of 2,6-bis(hydroxymethyl)phenol reveals the formation of centrosymmetric dimeric subunits and possible weak inter-sheet pi-pi interactions, indicating the importance of hydrogen bonding and substituent effects on molecular structure (B. Masci & P. Thuéry, 2002).
Chemical Reactions and Properties
Chemical reactions involving 3-(Hydroxymethyl)-4-methylphenol derivatives can lead to various products depending on the reactants and conditions. For instance, the reaction of (3-chloromethyl-4-hydroxyphenyl)ethanone with different alcohols under specific conditions produces a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, highlighting the reactivity of hydroxymethyl groups and the influence of substituents on product formation (R. Čižmáriková, M. Polakovičová, & E. Mišíková, 2002).
Physical Properties Analysis
The physical properties of 3-(Hydroxymethyl)-4-methylphenol derivatives, such as melting points, boiling points, and solubilities, are crucial for their practical applications. These properties are determined by the molecular structure and substituents, as demonstrated in the synthesis and characterization of related compounds (Y. Ulaş, 2021).
Chemical Properties Analysis
The chemical properties of 3-(Hydroxymethyl)-4-methylphenol, including acidity, basicity, and reactivity towards various chemical agents, are influenced by its phenolic and hydroxymethyl functional groups. Studies have explored the reactivity of similar compounds, revealing insights into their electronic structure and potential for forming hydrogen bonds and engaging in proton transfer reactions (G. Wojciechowski, G. Schroeder, A. Zundel, & B. Brzeziński, 2000).
Scientific Research Applications
Antioxidative Properties: Derivatives of 3-(Hydroxymethyl)-4-methylphenol exhibit strong antioxidative properties, surpassing even those of butylated hydroxytoluene and vitamin C. These derivatives show potential for use in adjuvant experimental cancer treatments due to their antiproliferative effects on human uterine carcinoma cells and reduced cytotoxic effect for Saccharomyces cerevisiae cells (Mastelić et al., 2008).
Analytical Chemistry Applications: Studies on the reactions of phenols and phenyl alcohols, including 3-(Hydroxymethyl)-4-methylphenol derivatives, with various ions (H3O+, NO+, O2+•) have contributed to the understanding of their analytical detection and quantification in environmental samples (Wang et al., 2004).
DNA Cleavage Activity: Binuclear copper(II) chelates with 3-(Hydroxymethyl)-4-methylphenol derivatives demonstrate significant hydrolytic cleavage of plasmid DNA, making them of interest in research related to DNA interaction and potentially in therapeutic applications (Banerjee et al., 2009).
Complexing Activity: 3-(Hydroxymethyl)-4-methylphenol like compounds show promising biological and complexing activities, with potential applications in the synthesis of new chemotherapeutics and antibacterials (Milata et al., 2019).
Intramolecular Hydrogen Bonding: The intramolecular hydrogen bonding in bisphenol derivatives, including those of 3-(Hydroxymethyl)-4-methylphenol, significantly contributes to their antioxidant activities, highlighting their potential as effective antioxidants in various applications (Amorati et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(hydroxymethyl)-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-8(10)4-7(6)5-9/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPRAIIIFOIDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-4-methylphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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